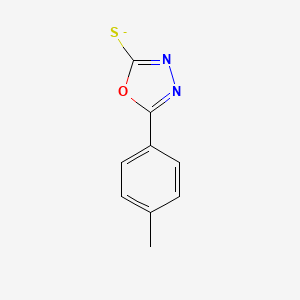![molecular formula C15H16O4 B14140911 1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione CAS No. 3709-33-9](/img/structure/B14140911.png)
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a complex organic compound with a unique spirocyclic structure. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis. It is often used as a building block for the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with benzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and catalysts to increase the yield and efficiency of the reaction. The process is optimized to ensure the purity and stability of the final product, which is essential for its use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically involve the use of halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones and carboxylic acids, while reduction can produce alcohols and alkanes .
Scientific Research Applications
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene ester
- Cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene cyclopropane-1,1-dicarboxylate
Uniqueness
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is unique due to its spirocyclic structure, which imparts stability and reactivity. This makes it a valuable reagent in organic synthesis and pharmaceutical development, distinguishing it from other similar compounds .
Properties
CAS No. |
3709-33-9 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione |
InChI |
InChI=1S/C15H16O4/c1-14(2)18-12(16)15(13(17)19-14)9-11(15)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
NDPIYGXEMWNFMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C2(CC2CC3=CC=CC=C3)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


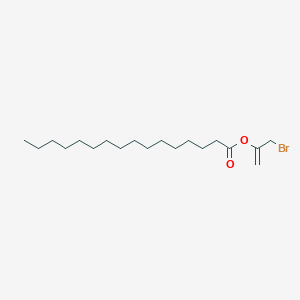
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)
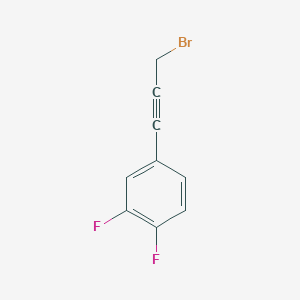
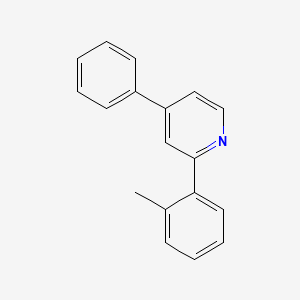
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
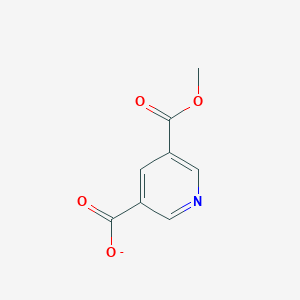
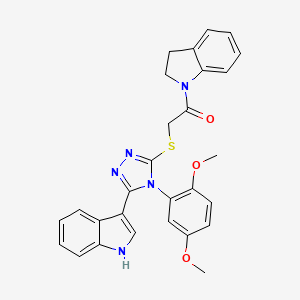
![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)



